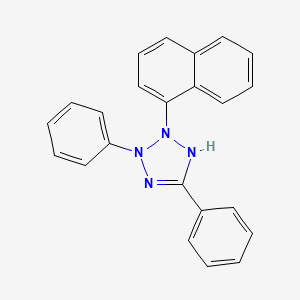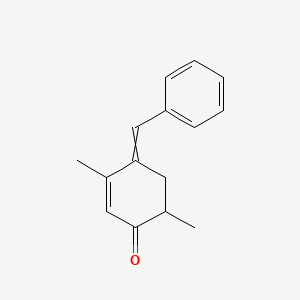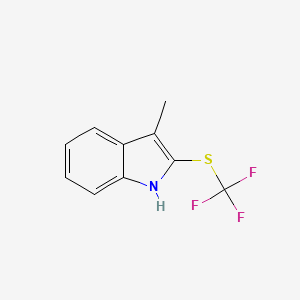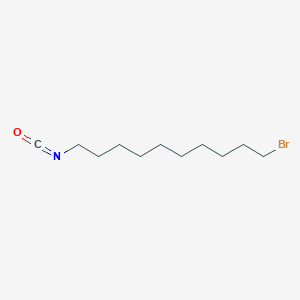
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method involves the reaction of 1-naphthyl azide with diphenylacetonitrile under thermal or catalytic conditions to form the desired tetrazole ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to temperatures around 100-150°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles to form complex polycyclic structures.
Scientific Research Applications
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening and discovery.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s tetrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their conformation and function . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole can be compared with other similar compounds such as:
1-(Naphthalen-1-yl)-3-phenyl-1H-pyrazole: This compound has a similar naphthalene and phenyl substitution but differs in the heterocyclic ring structure, which is a pyrazole instead of a tetrazole.
2-(Naphthalen-1-yl)-4,5-diphenyl-1H-imidazole: Another similar compound with an imidazole ring, which also exhibits unique chemical and biological properties.
3-(Naphthalen-1-yl)-5-phenyl-1H-1,2,4-triazole: This compound contains a triazole ring and shares some structural similarities with the tetrazole derivative.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
685110-14-9 |
|---|---|
Molecular Formula |
C23H18N4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3,5-diphenyl-1H-tetrazole |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |
InChI Key |
POVFIALPFNAYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)


![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)


![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)

